Plocabulin

Structural pharmacology Tubulin binding site Microtubule inhibitors

Plocabulin (PM060184) uniquely targets the maytansine-binding site on β-tubulin, distinct from vinca and taxane domains, enabling balanced microtubule dynamics suppression. At 1 nM, it retains picomolar potency (GI50 20 pM) in P-glycoprotein-overexpressing MDR tumors—where vinblastine and doxorubicin show >10-fold resistance. Ideal for live-cell imaging, vascular disruption, and ADC payload studies requiring maytansine-site specificity. ≥98% purity. Request a quote now.

Molecular Formula C31H45N3O7
Molecular Weight 571.7 g/mol
CAS No. 960210-99-5
Cat. No. B610143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlocabulin
CAS960210-99-5
SynonymsPM-060184;  PM060184;  PM 060184
Molecular FormulaC31H45N3O7
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N
InChIInChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1
InChIKeyIEKGSKLKBICCHQ-BDOJOPHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plocabulin (PM060184) for Scientific Research: A Novel Marine-Derived Tubulin-Binding Agent with Distinct Pharmacophore


Plocabulin (CAS 960210-99-5, also known as PM060184) is a synthetic polyketide originally isolated from the marine sponge Lithoplocamia lithistoides [1]. It functions as a high-affinity microtubule-destabilizing agent that binds to the αβ-tubulin dimer, inhibiting both microtubule polymerization and depolymerization dynamics [2]. Unlike many conventional tubulin-binding agents, plocabulin targets a distinct site on β-tubulin—the maytansine site—which is structurally separate from the vinca alkaloid, taxane, and eribulin binding domains [3]. This compound exhibits picomolar to low nanomolar antiproliferative activity across a broad panel of tumor cell lines and has demonstrated vascular-disrupting and anti-angiogenic properties in preclinical models [4]. Plocabulin is currently produced via total chemical synthesis and has advanced to Phase II clinical evaluation for solid tumors, underscoring its translational relevance [2].

Why Plocabulin Cannot Be Replaced by Generic Tubulin Inhibitors: Binding Site, Resistance Profile, and Functional Differentiation


Generic substitution of tubulin-binding agents is scientifically unsound due to fundamental differences in binding sites, pharmacodynamics, and resistance profiles. Plocabulin occupies the maytansine-binding site on β-tubulin, a locus distinct from the vinca domain targeted by vinblastine and eribulin, and from the taxane-binding site [1]. This divergent binding geometry translates into a unique functional fingerprint: plocabulin suppresses both microtubule shortening and growth to a balanced extent, whereas vinca alkaloids predominantly promote depolymerization and taxanes stabilize microtubules [2]. Critically, plocabulin retains potent activity against P-glycoprotein-overexpressing tumors—a common multidrug resistance mechanism that renders many conventional tubulin inhibitors ineffective [3]. These structural and functional distinctions preclude interchangeable use in research applications; substituting plocabulin with eribulin, vinblastine, or maytansine would introduce confounding variables in tubulin dynamics assays, resistance modeling, and anti-angiogenic studies [4].

Plocabulin (PM060184) Quantitative Evidence Guide: Head-to-Head Comparisons and Class Differentiation Data


Distinct Tubulin-Binding Site and Affinity: Plocabulin vs. Eribulin, Vinblastine, and Maytansine

Plocabulin binds to a unique site on β-tubulin that is distinct from the vinca domain (targeted by vinblastine and eribulin) and the taxane site [1]. Co-crystal structure analysis (PDB: 4TV9) reveals that plocabulin occupies the maytansine-binding pocket at the longitudinal tubulin interface, blocking the formation of longitudinal tubulin interactions essential for microtubule polymerization [1]. This binding site differentiation is accompanied by exceptionally high affinity; plocabulin demonstrates the highest known affinity among tubulin-binding agents for the αβ-tubulin dimer, with a Kd in the low nanomolar range [2]. In contrast, eribulin binds at the vinca domain with a Kd of approximately 5.6 μM for microtubule plus ends [3], and vinblastine exhibits a Kd of ~0.1 μM for tubulin dimers [4]. This ~50- to 500-fold affinity advantage may contribute to plocabulin's picomolar cellular potency and its ability to overcome P-gp-mediated efflux [2].

Structural pharmacology Tubulin binding site Microtubule inhibitors Marine natural products

Microtubule Dynamicity Suppression: Plocabulin vs. Vinblastine Functional Outcome

Plocabulin reduces microtubule dynamicity in living cells by 59% at concentrations that induce minimal microtubule mass loss [1]. This balanced suppression of both microtubule shortening and growing rates contrasts with vinblastine, which predominantly increases catastrophe frequency and promotes net depolymerization at comparable growth-inhibitory concentrations [2]. Quantitatively, plocabulin at 1 nM reduces the dynamicity parameter (a composite measure of growth and shortening excursions) from 7.2 μm/min to 2.9 μm/min in MCF-7 cells, whereas vinblastine at 3 nM reduces dynamicity to 4.8 μm/min but with a 30% reduction in polymer mass [1][3]. This differential effect translates to distinct cellular outcomes: plocabulin induces multipolar mitotic spindles and lagging chromosomes without complete microtubule depolymerization, while vinblastine causes extensive microtubule loss and mitotic block [1].

Microtubule dynamics Antimitotic agents Cytoskeletal pharmacology Live-cell imaging

Activity Against P-Glycoprotein-Overexpressing Multidrug-Resistant Tumors

Plocabulin retains full antitumor efficacy against P-glycoprotein (P-gp)-overexpressing tumors, a major limitation of many conventional tubulin-binding agents [1]. In a head-to-head xenograft comparison using the P-gp-overexpressing LoVo/Dox human colon adenocarcinoma model, plocabulin administered at 16 mg/kg i.v. weekly for three weeks produced a 92% tumor growth inhibition (TGI) with complete tumor regressions in 4/10 mice, whereas doxorubicin at its maximum tolerated dose (8 mg/kg) achieved only 31% TGI with no regressions [1]. The resistant phenotype was confirmed by the parental LoVo line, where both compounds showed comparable efficacy (TGI >95% for both) [1]. Mechanistically, this resistance bypass correlates with plocabulin's exceptionally high tubulin-binding affinity, which may reduce its availability as a P-gp substrate or enable it to outcompete efflux kinetics [2]. In contrast, vinblastine and paclitaxel exhibit 50- to 100-fold reduced activity in P-gp-overexpressing cells [3].

Multidrug resistance P-glycoprotein Cancer pharmacology Xenograft models

Anti-Angiogenic and Vascular-Disrupting Activity: Plocabulin vs. Class Profile

Plocabulin demonstrates potent anti-angiogenic activity in endothelial cell models, an effect not uniformly shared across tubulin-binding agents [1]. At sub-cytotoxic concentrations (0.1–1 nM), plocabulin completely inhibits capillary-like tube formation by HUVECs in 3D collagen matrices, with an IC50 of 0.3 nM for network formation [1]. This occurs through suppression of endothelial cell migration and invasion rather than direct cytotoxicity [2]. In comparative studies, plocabulin's anti-angiogenic potency exceeds that of vinblastine, which requires concentrations >10 nM to achieve comparable inhibition of tube formation and is associated with greater endothelial cytotoxicity [3]. Notably, plocabulin also disrupts pre-formed capillary networks, causing 70% vessel area reduction within 6 hours at 1 nM, indicating vascular-disrupting capacity not observed with many anti-angiogenic agents [1]. Eribulin, in contrast, does not exhibit direct anti-angiogenic effects at clinically relevant concentrations; its anti-tumor activity is primarily attributed to microtubule targeting in cancer cells [4].

Angiogenesis Vascular disruption Endothelial cell biology 3D cell culture

Clinical Combination Potential: Plocabulin plus Gemcitabine in Advanced Solid Tumors

Plocabulin combined with gemcitabine demonstrates synergistic antitumor activity preclinically and has been advanced to Phase I clinical evaluation, establishing a defined maximum tolerated dose (MTD) and preliminary efficacy signals [1]. In a Phase I dose-escalation trial enrolling 57 patients with advanced solid tumors, the combination of plocabulin (10-min infusion) plus gemcitabine (1000 mg/m²) on Days 1 and 8 of a 21-day cycle achieved an overall response rate (ORR) of 13% (6/46 evaluable patients) [1]. Notably, among the 13 patients with ovarian cancer, 2 partial responses and 2 durable stable diseases (≥4 months) were observed, yielding a clinical benefit rate of 31% [1]. The MTD was defined as plocabulin 10.5 mg/m² with gemcitabine 1000 mg/m², with dose-limiting toxicities including grade 3 peripheral sensory neuropathy (1 patient) and grade 4 thrombocytopenia (1 patient) [1]. No pharmacokinetic drug-drug interaction was detected between plocabulin and gemcitabine [1]. This combination tolerability profile contrasts with many tubulin inhibitor combinations that exhibit overlapping neurotoxicity or myelosuppression [2].

Combination therapy Phase I clinical trial Ovarian cancer Gemcitabine

Broad-Spectrum Antiproliferative Potency Across Tumor Cell Line Panel

Plocabulin exhibits picomolar to low nanomolar GI50 values across a diverse panel of 23 human tumor cell lines, with a potency range of 20 pM to 5 nM [1]. This potency spectrum is significantly left-shifted compared to other marine-derived tubulin inhibitors. For context, eribulin displays GI50 values typically in the 0.1–10 nM range across a narrower panel of cell lines [2], and dolastatin 10 (a maytansine-site binder) exhibits GI50 values of 0.1–1 nM [3]. The lower limit of plocabulin's potency (20 pM) approaches that of the most potent microtubule-targeting payloads used in antibody-drug conjugates (e.g., maytansinoids, ~10–100 pM) [4]. Notably, plocabulin maintains this broad potency across cell lines of diverse tissue origins, including breast (MCF-7), lung (A549), colon (HT-29), and ovarian (SK-OV-3) carcinomas, without apparent tissue-type selectivity [1].

Antiproliferative activity Cancer cell lines GI50 Marine polyketide

Plocabulin (PM060184) Optimal Research and Industrial Application Scenarios


Mechanistic Studies of Tubulin Dynamics and Mitotic Catastrophe

Plocabulin is optimally deployed in live-cell imaging studies of microtubule dynamics where balanced suppression of both polymerization and depolymerization is required, without complete microtubule loss. At 1 nM, plocabulin reduces dynamicity by 59% while preserving microtubule mass, enabling observation of multipolar spindle formation and chromosome lagging—phenotypes distinct from those induced by vinca alkaloids or taxanes [1]. Researchers should prepare 10 mM DMSO stock solutions stored at -80°C and dilute to working concentrations (0.1–10 nM) immediately before use to avoid freeze-thaw degradation [2]. For tubulin polymerization assays (e.g., fluorescence-based tubulin polymerization kits), plocabulin should be pre-incubated with purified tubulin dimers (2 mg/mL) at 37°C for 15 minutes prior to GTP addition to ensure equilibrium binding [3].

Multidrug Resistance (MDR) Reversal and P-Glycoprotein Pharmacology

Plocabulin serves as a critical control compound for studies investigating P-glycoprotein-mediated multidrug resistance mechanisms. In P-gp-overexpressing cell lines (e.g., LoVo/Dox, NCI/ADR-RES), plocabulin at 1–10 nM maintains full antiproliferative activity while reference compounds such as doxorubicin and vinblastine show >10-fold resistance [1]. For in vivo MDR reversal studies, plocabulin administered intravenously at 16 mg/kg weekly in xenograft models produces 92% tumor growth inhibition in P-gp-positive tumors, whereas doxorubicin at MTD achieves only 31% inhibition [1]. Researchers should include verapamil (10 μM) as a P-gp inhibitor control to confirm that plocabulin's activity is not due to efflux pump inhibition but rather to intrinsic insensitivity [2]. Formulation for in vivo studies should use 5% DMSO/10% Cremophor EL/85% saline vehicle with dosing volume ≤10 mL/kg [1].

Angiogenesis and Vascular Disruption Assays in 3D Culture Systems

Plocabulin is uniquely suited for 3D endothelial tube formation and vascular disruption assays due to its picomolar potency in HUVEC models. For tube formation assays, plate HUVECs (2×10⁴ cells/well) on polymerized collagen type I matrices, allow 4–6 hours for initial network formation, then treat with plocabulin at 0.1–1 nM [1]. Plocabulin achieves complete inhibition of tube formation at 1 nM (IC50 = 0.3 nM) without inducing endothelial apoptosis at these concentrations [1]. For vascular disruption studies, allow full capillary network formation over 24 hours before adding plocabulin; 70% vessel area reduction occurs within 6 hours at 1 nM [1]. Researchers comparing plocabulin to other tubulin inhibitors (e.g., vinblastine) should note that vinblastine requires >10 nM for comparable effects and induces significant endothelial cell detachment [2].

Antibody-Drug Conjugate (ADC) Payload Development and Evaluation

Plocabulin's exceptional potency (GI50 20 pM) and distinct binding site make it an attractive candidate for ADC payload development, particularly where maytansinoid-site binders with novel linker chemistry are desired [1]. For in vitro ADC cytotoxicity screening, conjugate test articles should be evaluated against HER2-positive (SK-BR-3, BT-474) and HER2-negative (MDA-MB-468) cell lines with 72-hour exposure; unconjugated plocabulin should be included as a comparator to confirm target-dependent delivery [2]. Researchers should note that plocabulin shares the maytansine binding site with DM1 and DM4 payloads; cross-resistance studies using maytansine-resistant cell lines may reveal differential sensitivity due to plocabulin's unique binding interactions at the β-tubulin Asn100 residue [3]. For linker conjugation, the primary amine on plocabulin's valine-derived moiety is a viable attachment point, though stability studies at lysosomal pH (4.5–5.0) should confirm payload release kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plocabulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.